molecular formula C18H13N3O5 B11147027 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11147027
M. Wt: 351.3 g/mol
InChI Key: MNNHRYLZPCCNTL-UHFFFAOYSA-N
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Description

4-(Furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a furan ring, a pyridine ring, and an oxazole ring, making it an interesting subject for chemical research and development.

Properties

Molecular Formula

C18H13N3O5

Molecular Weight

351.3 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-pyridin-4-yl-2H-pyrrol-5-one

InChI

InChI=1S/C18H13N3O5/c1-10-9-13(20-26-10)21-15(11-4-6-19-7-5-11)14(17(23)18(21)24)16(22)12-3-2-8-25-12/h2-9,15,23H,1H3

InChI Key

MNNHRYLZPCCNTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reactions: The final compound can be assembled through coupling reactions, such as Suzuki or Heck coupling, to introduce the pyridine ring and other substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities. The following are notable applications:

Antimicrobial Activity

Compounds with furan and oxazole rings have shown promising antimicrobial properties. For instance, derivatives of the compound have been studied for their efficacy against various bacterial strains. The mechanism of action often involves interference with bacterial ribosomes or enzymes critical for cell wall synthesis .

Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Studies have indicated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the hydroxyl group may enhance its interaction with cellular targets involved in cancer progression.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory effects of compounds with similar structures. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

Several studies have documented the applications of this compound and its analogs:

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of several derivatives derived from similar compounds. Results indicated that specific modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Research

In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory potential of related compounds showed significant reductions in inflammation markers in animal models, suggesting therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism by which 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the furan, oxazole, and pyridine rings in 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one provides distinct chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule that exhibits a unique combination of structural features, including furan, oxazole, and pyridine rings. This structural diversity suggests a potential for varied biological activities. The molecular formula of this compound is C18H13N3O5C_{18}H_{13}N_{3}O_{5}, indicating the presence of multiple functional groups that may contribute to its reactivity and interaction with biological systems.

Structural Features

The compound's structure can be broken down into several key components:

ComponentDescription
Furan Ring A five-membered aromatic ring containing oxygen, known for its biological activity.
Oxazole Moiety A five-membered ring containing nitrogen and oxygen, often associated with antimicrobial properties.
Pyridine Ring A six-membered aromatic ring containing nitrogen, frequently found in drugs and bioactive compounds.
Hydroxyl Group Contributes to hydrogen bonding and solubility in biological systems.

Biological Activity

Research indicates that compounds with similar structural features exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Antimicrobial Activity

Compounds similar to 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one have shown promising antimicrobial properties:

  • Mechanism of Action : Many derivatives interact with bacterial cell membranes or inhibit essential enzymes.
  • In Vitro Studies : Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.

For example, a study on benzofuran derivatives showed significant antimicrobial activity against various pathogens, suggesting that the furan component enhances this effect through specific interactions with microbial targets .

Anticancer Properties

The presence of the oxazole and pyridine moieties has been linked to anticancer activities in various studies:

  • Cell Line Studies : Compounds structurally related to the target compound have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing inhibition of cell proliferation.
  • Mechanistic Insights : Some studies suggest that these compounds may induce apoptosis or inhibit angiogenesis in tumor cells .

Anti-inflammatory Effects

The compound's structural features also suggest potential anti-inflammatory properties:

  • Cytokine Inhibition : Similar compounds have been shown to reduce the production of pro-inflammatory cytokines in various models.
  • Animal Studies : In vivo studies indicate that these compounds can alleviate symptoms in models of chronic inflammation .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Benzofuran Derivatives : A series of benzofuran derivatives were tested for antimicrobial activity, revealing that specific substitutions significantly enhanced their efficacy against resistant strains .
  • Oxazole Derivatives in Cancer Treatment : Research indicated that oxazole-containing compounds displayed potent anticancer effects by targeting specific pathways involved in cell cycle regulation .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?

Methodological Answer: The compound can be synthesized via base-assisted cyclization of precursor aroyl or heterocyclic derivatives. Key steps include:

  • Cyclization : Use of NaOH or KOH in ethanol/water mixtures to promote intramolecular cyclization of intermediates like 3-(substituted aryl)-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones .
  • Purification : Column chromatography (gradient: ethyl acetate/hexane or PE) or recrystallization from ethanol/benzene to isolate the product. For example, similar compounds achieved 61–86% yields using these methods .
  • Validation : Monitor reaction progress via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and confirm purity via melting point analysis (e.g., 161–265°C depending on substituents) .

Advanced Synthesis Optimization

Q. Q2. How can reaction conditions (e.g., temperature, base concentration) be optimized to improve yield and reduce byproducts?

Methodological Answer:

  • Temperature Control : Lower temperatures (–20°C to –15°C) minimize side reactions during diazomethane-mediated steps, as seen in analogous pyrrole syntheses .
  • Base Selection : NaOH concentrations of 0.1–0.5 M in ethanol/water mixtures enhance cyclization efficiency while avoiding decomposition of acid-sensitive substituents (e.g., furan or oxazole rings) .
  • Byproduct Mitigation : Use scavengers like triethylamine to neutralize excess acids or employ gradient chromatography to separate polar impurities .

Basic Structural Characterization

Q. Q3. Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Identify substituent-specific signals, such as pyridin-4-yl protons (δ 8.5–8.7 ppm) and furan carbonyl carbons (δ 160–165 ppm) .
  • FTIR : Confirm hydroxyl (3400–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functional groups .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z within ±0.005 Da) .

Advanced Data Interpretation

Q. Q4. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to assess rotational barriers in hindered substituents (e.g., 5-methyloxazole) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals, such as differentiating pyrrol-2-one ring protons from aromatic pyridine or furan protons .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .

Basic Structure-Activity Relationship (SAR)

Q. Q5. What roles do the furan-2-ylcarbonyl and 5-methyloxazole groups play in bioactivity?

Methodological Answer:

  • Furan Carbonyl : Enhances electron-withdrawing properties, potentially increasing binding affinity to target enzymes (e.g., kinases) via hydrogen bonding .
  • 5-Methyloxazole : Improves metabolic stability by reducing CYP450-mediated oxidation compared to unsubstituted oxazoles .
  • Pyridin-4-yl : Facilitates π-π stacking interactions in hydrophobic protein pockets, as seen in analogous triazole derivatives .

Advanced SAR Exploration

Q. Q6. How can substituents be modified to enhance target selectivity while maintaining solubility?

Methodological Answer:

  • Substituent Variation : Replace pyridin-4-yl with dimethylamino-phenyl (as in compound 21 ) to improve water solubility via protonation at physiological pH .
  • Bioisosteric Replacement : Substitute furan with thiophene to assess electronic effects on activity while retaining ring size .
  • Pharmacophore Mapping : Use docking studies to identify critical hydrogen-bond acceptors (e.g., pyrrol-2-one carbonyl) and optimize substituent positioning .

Stability and Degradation

Q. Q7. How can the compound’s stability under physiological conditions (pH, temperature) be assessed?

Methodological Answer:

  • Forced Degradation Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating to 200°C (heating rate: 10°C/min) and identifying decomposition events .
  • Light Sensitivity : Expose to UV (254 nm) and visible light; use amber vials if photodegradation is observed .

Analytical Method Development

Q. Q8. What chromatographic methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/0.1% formic acid gradient (20–80% over 20 min). Detection at 254 nm for aromatic moieties .
  • LC-MS/MS : Employ ESI+ mode (m/z 400–500 range) for high sensitivity. Optimize cone voltage (20–30 V) to minimize fragmentation .
  • Validation Parameters : Assess linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>90% in plasma) per ICH guidelines .

Computational Modeling

Q. Q9. How can molecular docking predict interactions between this compound and target proteins?

Methodological Answer:

  • Protein Preparation : Retrieve target structures (e.g., kinases) from PDB. Remove water molecules and add hydrogens using tools like AutoDockTools .
  • Docking Simulations : Use AutoDock Vina with a grid box covering the active site (20 ų). Set exhaustiveness to 20 for accuracy .
  • Binding Affinity Analysis : Rank poses by ΔG values; validate with MD simulations (GROMACS, 50 ns) to assess stability of hydrogen bonds with key residues (e.g., Lys123, Asp184) .

Contradictory Data Resolution

Q. Q10. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate Force Fields : Use AMBER instead of CHARMM for simulations if π-stacking interactions are underestimated .
  • Solvent Effects : Include explicit water molecules in docking to account for solvation entropy, which impacts binding free energy .
  • Synthetic Reassessment : Confirm substituent regiochemistry (e.g., 5-methyloxazole vs. 4-methyl) via NOESY to rule out structural misassignment .

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